2-benzyl-3-(3-hydroxyphenyl)quinazolin-4-one
Overview
Description
2-Benzyl-3-(3-hydroxyphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(3-hydroxyphenyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, and requires heating to promote cyclization.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(3-hydroxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinones.
Substitution: Halogenated quinazolinones and other substituted derivatives.
Scientific Research Applications
2-Benzyl-3-(3-hydroxyphenyl)quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anticonvulsant properties
Mechanism of Action
The mechanism of action of 2-benzyl-3-(3-hydroxyphenyl)quinazolin-4-one involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and ion channels, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4-one
- 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 2-(3-Hydroxyphenyl)quinazolin-4-one
Uniqueness
2-Benzyl-3-(3-hydroxyphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzyl and hydroxyphenyl groups enhances its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-3-(3-hydroxyphenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-17-10-6-9-16(14-17)23-20(13-15-7-2-1-3-8-15)22-19-12-5-4-11-18(19)21(23)25/h1-12,14,24H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUINIRLCYCNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333409 | |
Record name | 2-benzyl-3-(3-hydroxyphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
201293-01-8 | |
Record name | 2-benzyl-3-(3-hydroxyphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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